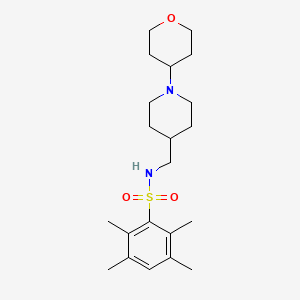
2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H34N2O3S and its molecular weight is 394.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3,5,6-Tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential pharmaceutical applications. Its molecular formula is C21H34N2O3S, and it has a molecular weight of 394.6 g/mol. This compound is notable for its structural components, which include a benzenesulfonamide moiety and a tetrahydropyran-derived piperidine side chain.
| Property | Value |
|---|---|
| Molecular Formula | C21H34N2O3S |
| Molecular Weight | 394.6 g/mol |
| CAS Number | 2034239-88-6 |
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an antitumor agent and its interaction with specific biological pathways.
Antitumor Activity
Research indicates that compounds with similar structures to benzenesulfonamides often exhibit significant antitumor properties. For instance, studies have shown that derivatives of sulfonamides can inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) . The specific activity of this compound against various cancer cell lines remains to be fully elucidated but suggests promising avenues for further research.
The proposed mechanism of action for this compound includes:
- Inhibition of Kinase Activity : Similar compounds have been documented to inhibit kinases like BRAF and EGFR, which are critical in the signaling pathways that regulate cell growth and division .
- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially contributing to the overall therapeutic profile of the compound .
Case Studies
- In Vitro Studies : Preliminary in vitro studies have demonstrated that compounds similar to this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis .
- Animal Models : In vivo studies using animal models have shown that sulfonamide derivatives can lead to tumor regression when administered at specific dosages. These findings support the need for further exploration into dosage optimization and efficacy in different types of tumors .
Future Research Directions
Further research is necessary to:
- Characterize the Pharmacokinetics : Understanding how this compound is metabolized and its bioavailability will be crucial for developing it as a therapeutic agent.
- Explore Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity could enhance potency and selectivity against cancer cells.
- Clinical Trials : If preclinical results are promising, initiating clinical trials will be essential to evaluate safety and efficacy in humans.
科学研究应用
Anticancer Activity
Research has indicated that compounds similar to 2,3,5,6-tetramethyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide may exhibit anticancer properties. For instance, studies on sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the disruption of cancer cell metabolism and apoptosis induction .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of sulfonamide compounds. The compound under discussion has been evaluated for its efficacy against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies often employ minimum inhibitory concentration (MIC) assays to determine the effectiveness of the compound in suppressing microbial growth .
Central Nervous System Disorders
There is ongoing research into the use of sulfonamide compounds for treating neurological conditions. The inhibition of specific enzymes related to central nervous system disorders is a key area of focus. For example, compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are being explored for their potential to treat metabolic syndromes and cognitive impairments .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized new benzenesulfonamide derivatives and evaluated their anticancer activity. The findings suggested that these compounds could serve as effective agents against various cancer cell lines due to their ability to induce apoptosis .
Case Study 2: Antimicrobial Activity
A comprehensive study assessed the antimicrobial efficacy of new thiopyrimidine–benzenesulfonamide compounds. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, positioning these compounds as potential candidates for developing new antibiotics .
属性
IUPAC Name |
2,3,5,6-tetramethyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3S/c1-15-13-16(2)18(4)21(17(15)3)27(24,25)22-14-19-5-9-23(10-6-19)20-7-11-26-12-8-20/h13,19-20,22H,5-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBIQAAKZQBPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













